molecular formula C14H18N4O3 B2685771 4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one CAS No. 2415630-91-8

4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one

Cat. No.: B2685771
CAS No.: 2415630-91-8
M. Wt: 290.323
InChI Key: FQBWJDCCANNXPF-UHFFFAOYSA-N
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Description

“4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one” is a chemical compound with a complex structure. It contains a cyclopropyl group, an oxazole ring, and a piperazinone ring. The compound is part of the 1,2,4-oxadiazoles family, which are known for their anti-infective properties .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process . Additionally, the synthesis of nitrogen- and oxygen-containing scaffolds, such as oxadiazoles, has gained momentum due to their versatility in drug discovery .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a cyclopropyl group, an oxazole ring, and a piperazinone ring. Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions involving this compound likely involve the functionalizing deboronation of alkyl boronic esters . This process is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, 1,2,4-oxadiazoles are known for their anti-infective properties . They have been synthesized as anti-bacterial, anti-viral, anti-leishmanial agents, among others .

Future Directions

The future directions for this compound could involve further exploration of its anti-infective properties . Given the increasing resistance to antibiotics and anti-infective agents, new chemical entities like this one are needed to act against resistant microorganisms .

Properties

IUPAC Name

4-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-13-8-17(4-3-15-13)10-6-18(7-10)14(20)11-5-12(21-16-11)9-1-2-9/h5,9-10H,1-4,6-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBWJDCCANNXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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